REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].N1C=CC=CC=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>>[C:19]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])(=[O:21])[CH3:20]
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Name
|
|
Quantity
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8.7 g
|
Type
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reactant
|
Smiles
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OCCCCCCCCC(=O)O
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Name
|
|
Quantity
|
8.1 mL
|
Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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4.7 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured onto ice
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Type
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EXTRACTION
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Details
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Two ether extractions
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |